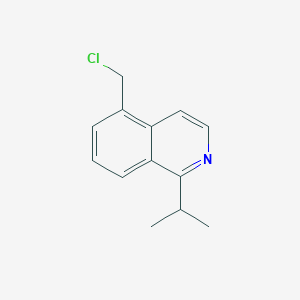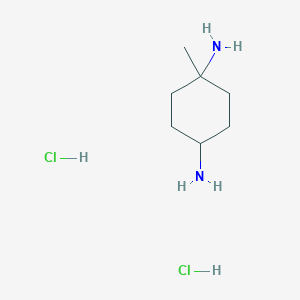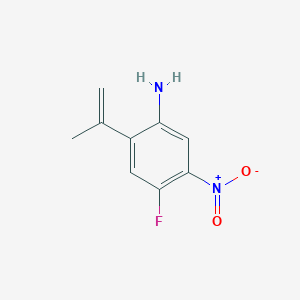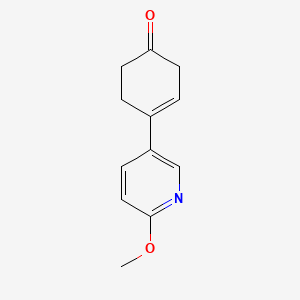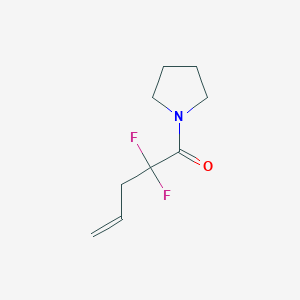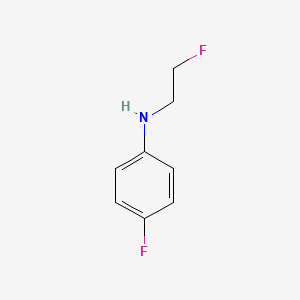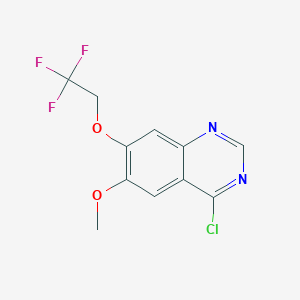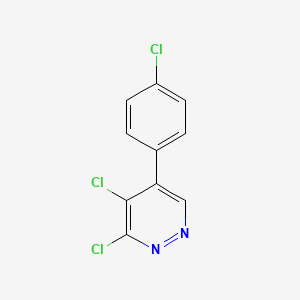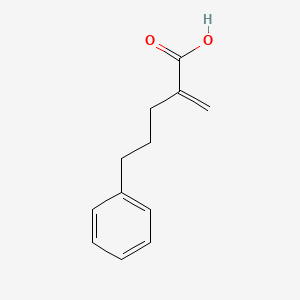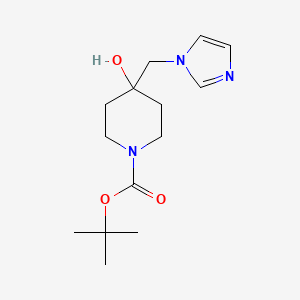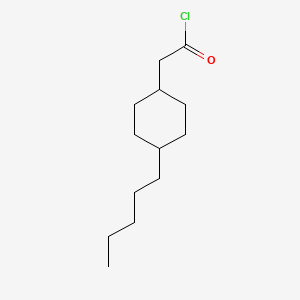
2-(4-Pentylcyclohexyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pentylcyclohexyl)acetyl chloride: is an organic compound that belongs to the class of acyl chlorides It is characterized by a cyclohexane ring substituted with a pentyl group at the 4-position and an acetyl chloride group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: The most common method for preparing acyl chlorides, including 2-(4-Pentylcyclohexyl)acetyl chloride, is by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs at room temperature and produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products.
From Esters: Another method involves the reaction of esters with thionyl chloride.
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-(4-Pentylcyclohexyl)acetyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the highly reactive acyl chloride group.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the preparation of acyl chlorides from carboxylic acids.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of acyl chlorides to alcohols.
Water: Used for hydrolysis reactions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(4-Pentylcyclohexyl)acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its reactivity and ability to introduce functional groups into polymer chains.
Mechanism of Action
The mechanism of action of 2-(4-Pentylcyclohexyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
trans-4-Pentylcyclohexylcarboxylic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
trans-4-Pentylcyclohexylmethyl chloride: Similar structure but with a methyl chloride group instead of an acyl chloride group.
Uniqueness: 2-(4-Pentylcyclohexyl)acetyl chloride is unique due to its acyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds .
Properties
Molecular Formula |
C13H23ClO |
|---|---|
Molecular Weight |
230.77 g/mol |
IUPAC Name |
2-(4-pentylcyclohexyl)acetyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3 |
InChI Key |
JTNGTRJQFQXTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


